molecular formula C36H38N4O8 B1207910 Coproporphyrin II CAS No. 3082-03-9

Coproporphyrin II

Cat. No. B1207910
CAS RN: 3082-03-9
M. Wt: 654.7 g/mol
InChI Key: PLEQQUFEIPMIHA-UHFFFAOYSA-N
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Description

Coproporphyrin II is a type of porphyrin, a class of organic compounds that play a crucial role in various biological functions. It is involved in the heme biosynthetic pathway . The porphyrias, a family of metabolic disorders, are caused by defects in the activity of one of the enzymes in the heme biosynthetic pathway .


Synthesis Analysis

The synthesis of porphyrins, including Coproporphyrin II, has reached a state of refinement where almost any desired porphyrin can be synthesized . The synthesis of natural porphyrins, including Coproporphyrin II, has been a primary target of early porphyrin chemists .


Molecular Structure Analysis

The molecular structure of Coproporphyrin II is represented by the InChI key: VORBHEGMEBOMMB-JRHDEHKPSA-N .


Chemical Reactions Analysis

Porphyrins, including Coproporphyrin II, can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions .

Scientific Research Applications

Solar Cell Sensitizers

Coproporphyrin complexes, specifically Cu(II) and Zn(II) coproporphyrins, have been utilized as sensitizers in dye-sensitized solar cells. The Copper(II) coproporphyrin-I demonstrated a power conversion efficiency of 3.8% under full sunlight conditions, highlighting its potential in renewable energy applications (Alibabaei et al., 2010).

Intracellular Oxygen Sensing

Coproporphyrin-based conjugates have been developed for sensing intracellular oxygen levels. Phosphorescent oligoarginine conjugates of tetracarboxylic Pt(II)-coproporphyrin I dye (PtCP) have been synthesized for this purpose. Their structure-activity relationships aid in the rational design of bioconjugates for specific cellular applications (Dmitriev et al., 2011).

Biomarker for Drug-Drug Interactions

Coproporphyrin I (CPI) has been evaluated as a selective endogenous biomarker for OATP1B-mediated drug-drug interactions. Through pharmacokinetic modeling and simulation, CPI demonstrated sensitivity to identify moderate and weak OATP1B inhibitors, aiding in optimal drug interaction study design (Barnett et al., 2018).

Phosphorescent Labeling Reagents

Monofunctional derivatives of platinum(II) and palladium(II) coproporphyrin-II have been developed for phosphorescent labeling of proteins and biomolecules. These derivatives serve as alternative labels in the design of sensitive bioassays based on phosphorescence and time-resolved fluorescence detection (Koskelin et al., 2002).

Photodynamic Therapy

Zinc-coproporphyrin III, a derivative of coproporphyrin, has been studied as a potential photodynamic therapy (PDT) agent. It showed efficient photodynamic generation of singlet oxygen, a crucial factor in PDT applications, with low host toxicity (Yamamoto et al., 2003).

Bioanalysis in Drug Interactions

Coproporphyrins have been proposed as biomarkers for predicting human hepatic organic anion-transporting polypeptides-mediated drug interactions. A robust UHPLC-MS/MS assay for CP-I and CP-III in plasma has been developed, demonstrating the potential of coproporphyrins as substitutes in drug-drug interaction studies (Kandoussi et al., 2018).

In Vivo Imaging

Coproporphyrin, labeled with In-111, has been used for imaging atheromatous plaques in rabbits, demonstrating its potential in medical imaging for identifying tumor and atherosclerotic lesions (Kulkarni et al., 2001).

Future Directions

Research on Coproporphyrin II and other porphyrins is ongoing. Recent studies have focused on the regulation of heme biosynthesis in bacteria via the coproporphyrin-dependent pathway . Other research has focused on the intersection of iron and porphyrin metabolism in the mitochondria . These studies suggest that there is still much to learn about Coproporphyrin II and its role in biological processes.

properties

IUPAC Name

3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-15-30-23(7-11-35(45)46)19(3)27(39-30)14-28-20(4)24(8-12-36(47)48)32(40-28)16-31-22(6-10-34(43)44)18(2)26(38-31)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEQQUFEIPMIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)CCC(=O)O)C(=C4C)CCC(=O)O)C(=C3CCC(=O)O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863099
Record name 3,3',3'',3'''-(3,7,13,17-Tetramethylporphyrin-2,8,12,18-tetrayl)tetrapropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coproporphyrin II

CAS RN

3082-03-9
Record name Coproporphyrin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
RJ Porra, JE Falk - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… Coproporphyrin II was prepared from uroporphyrin II octaethyl ester by the method of Arsenault, Bullock & MacDonald (1960). Preparation of deuteroporphyrin IX-4-propionic acid. …
Number of citations: 143 www.ncbi.nlm.nih.gov
S Beckmann, T Wessel, B Franck… - … Edition in English, 1990 - Wiley Online Library
… The novel [22] coproporphyrin II 1 synthesized from two ‘lower’halves of the molecule is characterized by stability, steric homogeneity, and long-wave intense UV/VIS bands. 1 is an …
Number of citations: 26 onlinelibrary.wiley.com
MM Koskelin, AE Soini, NJ Meltola… - Journal of Porphyrins …, 2002 - World Scientific
… (II) coproporphyrin-II with the … of coproporphyrin-II exhibit similar reactivity and emission efficiency to that of the derivatives of coproporphyrin-I isomers. Thus, the coproporphyrin-II …
Number of citations: 9 www.worldscientific.com
K Jacob, E Egeler, B Hennel, P Luppa - J. Clin. Chem. Clin. Biochem, 1989 - degruyter.com
We describe for the first time the detection of small amounts of the atypical coproporphyrin isomers II and IV in urine frpm healthy subjects. Efficient sample preparation procedures …
Number of citations: 13 www.degruyter.com
EA Larson, CJ Watson - The Journal of clinical investigation, 1949 - Am Soc Clin Investig
Stokvis (1) advanced theidea that blood in the intestinal tract was the source of the urinary porphyrin. Schumm (2) alsoheldthisbelief. Sub-sequent studies, notably those of Fischer and …
Number of citations: 7 www.jci.org
IA Zamilatskov, EV Savinkina, AN Volov… - …, 2012 - macroheterocycles.isuct.ru
… ester and coproporphyrin-II … ) coproporphyrin-II tetraethyl ester. Under visible light, the best results were achieved for the titania–silica powder modified with platinum(II) coproporphyrin-II …
Number of citations: 22 macroheterocycles.isuct.ru
RJ Abraham, GH Barnett, ES Bretschneider, KM Smith - Tetrahedron, 1973 - Elsevier
… ‘O The synthesis of coproporphyrin-II … Aquo 2,3,6,7-tetra(2-methoxycarbonylethyl)-l ramethylporphinatothallium(III) hydroxide, [“thallium(III) coproporphyrin-II tetramethyl ester (OH, …
Number of citations: 59 www.sciencedirect.com
K Jacob, MO Doss - 1993 - degruyter.com
… The highest level of coproporphyrin II (4.9%) was found in the urine of a patient with hereditary coproporphyria, while the highest percentage of coproporphyrin IV (9.0%) was observed …
Number of citations: 20 www.degruyter.com
TA Yu - Макрогетероциклы, 2014 - cyberleninka.ru
… The reaction with palladium complex of coproporphyrin II gave Schiff bases as a mixture of two structural isomers in 4:1 ratio. The structure of the obtained compounds was determined …
Number of citations: 12 cyberleninka.ru
MA Aziz, S Schwartz, CJ Watson - The Journal of laboratory and …, 1964 - translationalres.com
… , like coproporphyrin II is confirmed. However, it behaves differently than coproporphyrin II and more like a 3 carboxyl porphyrin when a modified lutidine-water system is employed. …
Number of citations: 20 www.translationalres.com

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